2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium chloride is a synthetic organic compound belonging to the benzothiazolium family. This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with a 2-chloroprop-1-en-1-yl group and an ethyl group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium chloride typically involves the reaction of 2-chloroprop-1-en-1-yl chloride with 3-ethyl-1,3-benzothiazole in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-ethyl-1,3-benzothiazole+2-chloroprop-1-en-1-yl chloride→2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium chloride
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Azides, cyanides, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Chloroprop-1-en-1-yl)-3-methyl-1,3-benzothiazol-3-ium chloride
- 2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium bromide
- 2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide
Uniqueness
2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
41426-03-3 |
---|---|
Molekularformel |
C12H13Cl2NS |
Molekulargewicht |
274.2 g/mol |
IUPAC-Name |
2-(2-chloroprop-1-enyl)-3-ethyl-1,3-benzothiazol-3-ium;chloride |
InChI |
InChI=1S/C12H13ClNS.ClH/c1-3-14-10-6-4-5-7-11(10)15-12(14)8-9(2)13;/h4-8H,3H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RBDZTYJFIHAYLE-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=C(C)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.